4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide

Catalog No.
S3029254
CAS No.
866346-14-7
M.F
C28H32ClN3O3
M. Wt
494.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinaz...

CAS Number

866346-14-7

Product Name

4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide

IUPAC Name

4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylcyclohexane-1-carboxamide

Molecular Formula

C28H32ClN3O3

Molecular Weight

494.03

InChI

InChI=1S/C28H32ClN3O3/c29-24-11-5-1-7-21(24)18-31-25-12-6-4-10-23(25)27(34)32(28(31)35)17-19-13-15-20(16-14-19)26(33)30-22-8-2-3-9-22/h1,4-7,10-12,19-20,22H,2-3,8-9,13-18H2,(H,30,33)

InChI Key

NIHLRLOSFTVDKB-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl

solubility

not available

The compound 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide is a complex organic molecule that belongs to the class of quinazoline derivatives. Its structure features a quinazoline core substituted with a chlorobenzyl group and a cyclopentylcyclohexanecarboxamide moiety. This compound is characterized by its unique arrangement of functional groups, which may confer specific biological activities and potential applications in medicinal chemistry.

The chemical reactivity of this compound can be explored through various reactions typical of quinazoline derivatives. Key reactions may include:

  • Nucleophilic substitutions: The chlorobenzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction reactions: The dioxo group can be reduced to yield corresponding hydroxy derivatives, which may exhibit different biological properties.
  • Formation of derivatives: The amide bond can participate in acylation or hydrolysis reactions, leading to new derivatives that may enhance or modify biological activity.

Quinazoline derivatives are known for their diverse biological activities, including:

  • Antitumor effects: Many compounds in this class exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms involving inhibition of kinase activity or interference with DNA replication.
  • Antimicrobial properties: Some quinazolines show activity against bacterial and fungal pathogens, suggesting potential use as antimicrobial agents.
  • CNS activity: Certain derivatives have been reported to possess neuroprotective effects and may be investigated for their potential in treating neurodegenerative diseases.

The specific biological activity of 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide requires empirical studies to elucidate its pharmacological profile.

The synthesis of this compound typically involves multiple synthetic steps:

  • Synthesis of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and aldehydes or ketones.
  • Introduction of the chlorobenzyl group: This step may involve electrophilic aromatic substitution or nucleophilic substitution methods to attach the chlorobenzyl moiety to the quinazoline framework.
  • Formation of the amide bond: The final step involves reacting the synthesized quinazoline derivative with cyclopentylcyclohexanecarboxylic acid or its activated form (e.g., acid chlorides) to form the amide linkage.

Each step requires careful optimization to ensure high yields and purity of the final product.

The applications of 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide may include:

  • Pharmaceutical development: Due to its potential antitumor and antimicrobial properties, this compound could serve as a lead compound in drug discovery programs targeting cancer or infectious diseases.
  • Research tool: It may be utilized in biochemical assays to study specific enzyme activities or cellular pathways related to quinazoline derivatives.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Potential studies could include:

  • Binding affinity assays: Evaluating the interaction with specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular uptake studies: Investigating how well the compound penetrates cellular membranes and its distribution within cells.
  • Mechanistic studies: Exploring the pathways through which the compound exerts its biological effects, including signaling pathways and gene expression changes.

Several compounds share structural similarities with 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide. Here are some notable examples:

Compound NameStructure FeaturesNotable Activities
2-(4-chlorophenyl)-1H-benzimidazoleContains a benzimidazole coreAntitumor activity
4-(4-chlorobenzyl)phthalazin-1(2H)Phthalazine derivative with similar substitutionAntimicrobial properties
2,4-dioxoquinazoline derivativesGeneral class with varied substitutionsDiverse biological activities

Uniqueness

The uniqueness of 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide lies in its specific combination of functional groups and structural features that may enhance its selectivity and efficacy against particular biological targets compared to other similar compounds.

XLogP3

4.9

Dates

Last modified: 08-17-2023

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